molecular formula C7H10IN3O2 B7888084 ethyl 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylate

ethyl 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B7888084
M. Wt: 295.08 g/mol
InChI Key: YFLFWERPIQSNLC-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound that contains a pyrazole ring substituted with an ethyl ester, an amino group, an iodine atom, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-dicarbonyl compound under acidic or basic conditions.

    Introduction of the iodine atom: The iodination of the pyrazole ring can be carried out using iodine or an iodine-containing reagent such as N-iodosuccinimide.

    Esterification: The carboxylic acid group on the pyrazole ring can be esterified using ethanol and a suitable catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The iodine atom can be reduced to form deiodinated derivatives.

    Substitution: The iodine atom can be substituted with other nucleophiles such as halides, thiols, or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide, thiourea, or primary amines.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Deiodinated derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7H11IN3O2
  • Molecular Weight : 331.539 g/mol
  • IUPAC Name : Ethyl 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylate
  • CAS Number : 799835-39-5

The compound features a pyrazole ring, which is known for its biological activity, making it a valuable scaffold in drug design.

Medicinal Chemistry

This compound has shown potential as an inhibitor in various biological pathways. Its structural modifications can lead to compounds with enhanced efficacy against specific targets.

Case Study: Anticancer Activity
A study demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. Ethyl 3-amino-4-iodo derivatives were synthesized and tested against cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Agricultural Chemistry

The compound has applications in developing agrochemicals, particularly as a fungicide or herbicide. Its ability to inhibit certain enzymes essential for plant pathogens makes it a candidate for crop protection strategies.

Case Study: Fungicidal Activity
Research indicated that derivatives of ethyl 3-amino-pyrazoles displayed antifungal activity against several plant pathogens. The introduction of iodine into the structure enhanced its potency, making it suitable for agricultural formulations .

CompoundTargetActivityReference
Ethyl 3-amino-4-iodo derivative ACancer Cell Line XIC50 = 15 µM
Ethyl 3-amino derivative BFungal Strain YEffective at 20 µg/mL

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate
  • Ethyl 3-amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylate
  • Ethyl 3-amino-4-fluoro-1-methyl-1H-pyrazole-5-carboxylate

Uniqueness

Ethyl 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylate is unique due to the presence of the iodine atom, which can impart distinct chemical and physical properties such as increased molecular weight, altered electronic distribution, and potential for specific interactions with biological targets.

Biological Activity

Ethyl 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in various therapeutic areas.

Chemical Structure and Properties

This compound features a pyrazole ring with several functional groups that contribute to its reactivity and biological activity. The presence of the iodine atom is particularly noteworthy, as it can influence the compound's electronic properties and interaction with biological targets.

PropertyValue
Molecular FormulaC8H10N3O2I
Molecular Weight295.08 g/mol
CAS Number1354705-94-4

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Pyrazole Ring : Reacting hydrazine with a β-dicarbonyl compound under acidic or basic conditions.
  • Iodination : Introducing the iodine atom using iodine or an iodine-containing reagent like N-iodosuccinimide.
  • Esterification : Esterifying the carboxylic acid group using ethanol and a catalyst such as sulfuric acid.

Anticancer Activity

Recent studies indicate that compounds containing the pyrazole scaffold exhibit significant anticancer properties. This compound has been evaluated for its efficacy against various cancer cell lines:

  • In vitro Studies : Demonstrated inhibition of cell proliferation in several cancer types, including lung, colorectal, and breast cancers.
    Cell LineIC50 (μM)
    MDA-MB-231 (Breast)<10
    HepG2 (Liver)<12
    HCT116 (Colon)<15

These findings suggest that derivatives of this compound could serve as potential leads for developing new anticancer agents .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent. Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.

CompoundCOX Inhibition (%)
Ethyl 3-amino...>70
Celecoxib (Standard)22

This suggests that ethyl 3-amino-4-iodo derivatives may provide therapeutic benefits in treating inflammatory conditions .

The mechanism of action for this compound is believed to involve:

  • Interaction with Enzymes : Modulating enzyme activity through binding to active sites.
  • Cell Cycle Arrest : Inducing cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
  • Inflammatory Pathway Modulation : Inhibiting key enzymes involved in inflammatory pathways, thereby reducing inflammation .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyrazole derivatives:

  • Study on Antitumor Activity : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit tumor growth in vivo, showing promising results against xenograft models .
  • Anti-inflammatory Evaluation : Research demonstrated that compounds derived from the pyrazole scaffold exhibited significant anti-inflammatory effects in animal models, with reduced edema and pain response compared to controls .

Properties

IUPAC Name

ethyl 5-amino-4-iodo-2-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10IN3O2/c1-3-13-7(12)5-4(8)6(9)10-11(5)2/h3H2,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLFWERPIQSNLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NN1C)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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